molecular formula C9H10N2O3 B14641399 Ethoxycarbonylimino-oxido-phenyl-azanium CAS No. 56751-20-3

Ethoxycarbonylimino-oxido-phenyl-azanium

Cat. No.: B14641399
CAS No.: 56751-20-3
M. Wt: 194.19 g/mol
InChI Key: PXLUEWJRYWSFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxycarbonylimino-oxido-phenyl-azanium is a chemical compound with the CAS Registry Number 60142-49-6 . It is also known historically by synonyms such as benzene-ONN-azoxycarboxyamide and 2-oxy-2-phenyl-diazenecarboxylic acid amide . This compound has a molecular formula of C 7 H 7 N 3 O 2 and a molecular weight of 165.15 g/mol . Key recorded physical properties include a density of approximately 1.33 g/cm³ and a predicted boiling point of 334.2°C at 760 mmHg . The compound has a history of academic interest, with synthesis procedures documented in scientific literature dating back to the early 20th century . Application Note: Specific data regarding the modern research applications, biological activity, or detailed mechanism of action for this compound is not available in the current search results. Researchers are encouraged to consult the historical synthetic literature for foundational knowledge. Important Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56751-20-3

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethoxycarbonylimino-oxido-phenylazanium

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(12)10-11(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

PXLUEWJRYWSFLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=[N+](C1=CC=CC=C1)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Ethoxycarbonylimino Oxido Phenyl Azanium

Derivatization and Structural Modifications of the Ethoxycarbonylimino-oxido-phenyl-azanium Core

Synthesis of Analogues with Altered Azoxy Moieties

The azoxy group, characterized by the R-N=N⁺(-O⁻)-R' linkage, is a critical feature of many biologically active molecules. The synthesis of analogues of this compound with modified azoxy moieties would be a key area of research to explore structure-activity relationships. This would typically involve the condensation of a substituted nitrosobenzene (B162901) with a corresponding N-phenylhydroxylamine, followed by oxidation.

Table 1: Proposed Analogues with Modified Azoxy Functionalities

Analogue NameProposed ModificationPotential Synthetic Precursors
Mthis compoundReplacement of the ethyl group in the ethoxycarbonyl moiety with a methyl group.Methyl chloroformate, Phenylhydroxylamine, Nitrosobenzene
(tert-Butoxycarbonyl)imino-oxido-phenyl-azaniumSubstitution with a bulky tert-butyl group to investigate steric effects.Di-tert-butyl dicarbonate, Phenylhydroxylamine, Nitrosobenzene
Fluorothis compoundIntroduction of a fluorine atom to modulate electronic properties.2-Fluoroethyl chloroformate, Phenylhydroxylamine, Nitrosobenzene

The synthesis of these analogues would allow for a systematic investigation into how electronic and steric factors influence the chemical and physical properties of the parent compound.

Investigation of Stereochemical Aspects in Derivatization

The potential for stereoisomerism in derivatives of this compound would be a significant consideration, particularly if chiral centers are introduced during derivatization. The azoxy group itself can exhibit E/Z isomerism, and the introduction of chiral substituents would lead to diastereomers.

Key Research Focuses:

Diastereoselective Synthesis: The use of chiral auxiliaries or catalysts to favor the formation of one diastereomer over another.

Stereochemical Assignment: The use of advanced analytical techniques such as 2D NMR spectroscopy (NOESY, ROESY) and X-ray crystallography to determine the absolute and relative stereochemistry of the synthesized derivatives.

Chiral Chromatography: The separation of enantiomers and diastereomers using chiral stationary phases in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Isolation and Purification Techniques in the Context of Academic Research

The purification of this compound and its analogues from reaction mixtures would be crucial for their characterization and further study. A combination of standard and advanced techniques would likely be employed.

Table 2: Purification Strategies for this compound Derivatives

TechniquePrincipleApplication
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Primary purification method to separate the target compound from unreacted starting materials and byproducts. Silica gel would be a common stationary phase.
Recrystallization Purification of a solid based on differences in solubility.Final purification step to obtain a highly pure crystalline product suitable for characterization techniques like X-ray crystallography and elemental analysis.
Preparative HPLC High-resolution separation of components in a mixture.Used for the purification of small quantities of highly pure material, especially for challenging separations of closely related analogues or stereoisomers.
Thin-Layer Chromatography (TLC) A quick method to monitor reaction progress and determine appropriate solvent systems for column chromatography.Routine analysis during synthesis and purification.

The choice of purification technique would depend on the scale of the synthesis, the physical properties of the compound (e.g., polarity, solubility, crystallinity), and the required level of purity.

Mechanistic Investigations of Ethoxycarbonylimino Oxido Phenyl Azanium Reactivity

Fundamental Principles of Radical Generation from Nitroxyl (B88944) Precursors

The generation of radical species from precursor molecules is a critical step that dictates the subsequent chemical transformations. For compounds structurally related to the requested name, which likely contain an N-O bond, radical generation can typically be initiated through thermal or photochemical means.

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of compounds containing weak covalent bonds, such as N-O or O-O bonds, can lead to homolytic cleavage, generating radical species. For instance, studies on related classes of compounds like N,N-dialkoxyamides show that thermolysis leads to the homolysis of a nitrogen-oxygen bond, forming alkoxyamidyl and alkoxyl free radicals. nih.gov The kinetics of these decomposition reactions are typically first-order, and the activation energies are influenced by the substituents on the molecule. nih.gov For example, the thermal decomposition of a series of N,N-dimethoxy-4-substituted benzamides in mesitylene (B46885) at 155 °C was found to have activation energies in the range of 125–135 kJ mol⁻¹. nih.gov

Table 1: Representative Kinetic Data for Thermal Decomposition of Related Radical Precursors

Precursor Class Solvent Temperature (°C) Activation Energy (kJ mol⁻¹) Ref

This table is illustrative and based on data for related compound classes, as no data exists for the specified compound.

Photochemical Activation Mechanisms

Photochemical activation provides an alternative pathway for radical generation, often under milder conditions than thermal decomposition. Aromatic amine N-oxides and nitrones, for example, are known to undergo photochemical reactions. acs.orgacs.org Upon absorption of light of an appropriate wavelength, the molecule is promoted to an excited state. This excited state can then undergo various processes, including intersystem crossing to a triplet state or direct cleavage of a bond to form radicals. The specific pathway depends on the molecule's structure and the solvent environment. For instance, the photolysis of certain N-oxides can lead to the formation of nitroxyl radicals. acs.orgacs.org The generation of nitroxyl (HNO) from photoactive N-hydroxysulfonamides has been demonstrated, where irradiation leads to the cleavage of C-O and N-S bonds. mdpi.com

Radical Species Characterization and Detection in situ

The direct detection and characterization of transient radical species are crucial for elucidating reaction mechanisms. Electron Paramagnetic Resonance (EPR) spectroscopy is the most powerful technique for this purpose. EPR spectroscopy detects the presence of unpaired electrons, and the resulting spectrum can provide information about the structure and environment of the radical. For example, azacyclohexadienyl radicals, generated from the hydrogen abstraction of N-alkoxycarbonyldihydropyridines, have been characterized by EPR spectroscopy. rsc.org The hyperfine splitting patterns in an EPR spectrum can reveal which nuclei are interacting with the unpaired electron, aiding in the identification of the radical species.

Reaction Mechanisms Involving the Nitroxyl Radical Intermediate

Once generated, the nitroxyl radical is a versatile intermediate that can participate in a variety of reactions. Nitroxyl radicals are relatively stable for radicals, which allows them to play significant roles in chemical transformations.

Electron Transfer Processes

Nitroxyl radicals can act as both electron donors and acceptors, participating in electron transfer reactions. rsc.orgrsc.orgacs.orgnih.govnih.gov They can be oxidized to form oxoammonium cations or reduced to form aminoxyl anions. acs.orgnih.gov The ease of these processes is dependent on the substituents on the nitroxyl radical and the redox potential of the reacting partner. For example, the rate constants for electron transfer between nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and various redox partners have been measured using techniques such as pulse radiolysis. rsc.org These studies show that the rate of electron transfer is strongly influenced by the one-electron reduction potential of the reaction partner. rsc.org

Table 2: Second-Order Rate Constants for Electron Transfer Reactions of Nitroxyl Radicals

Nitroxyl Radical Reactant Rate Constant (dm³ mol⁻¹ s⁻¹) Ref
TMPN Reduced Viologen 10⁴–10⁶ rsc.org

This table is illustrative and based on data for related compound classes, as no data exists for the specified compound. TMPN = Tetramethylpiperidine-N-oxyl; NPPN = N-(4-nitrophenyl)piperidine-N-oxyl.

Radical Addition and Abstraction Reactions

Nitroxyl radicals can react with other molecules through addition and abstraction pathways. In an addition reaction, the nitroxyl radical adds to a double bond or an aromatic ring. In an abstraction reaction, it removes an atom, typically hydrogen, from another molecule. The competition between these two pathways depends on the structure of both the nitroxyl radical and the substrate, as well as the reaction conditions. For example, the reaction of 4-hydroxy-TEMPO with cyclohexene (B86901) has been studied to distinguish between an initial hydrogen abstraction followed by addition versus an initial addition followed by abstraction. nih.gov Such studies are critical for understanding and controlling the selectivity of reactions involving nitroxyl radicals. bohrium.comu-tokyo.ac.jp

Spin Trapping Studies and Radical Scavenging Mechanisms

The investigation of transient radical species, which are highly reactive and have short lifetimes, is crucial for understanding the reaction mechanisms of compounds like Ethoxycarbonylimino-oxido-phenyl-azanium. Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping techniques, is a primary method for detecting and identifying these species.

In this method, a "spin trap," typically a nitrone or nitroso compound, reacts with the transient radical to form a more stable radical product known as a spin adduct. This adduct is less reactive and has a longer half-life, making it observable by EPR. The resulting EPR spectrum provides characteristic hyperfine splitting constants (hfsc) that act as a fingerprint for the trapped radical. Commonly used spin traps include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and N-tert-butyl-α-phenylnitrone (PBN). mdpi.com

For a compound with the proposed structure of this compound, decomposition is expected to generate aryl radicals (phenyl radicals) and potentially nitrogen-centered radicals like nitric oxide (NO). Spin trapping studies would aim to capture these intermediates. For instance, the trapping of a phenyl radical (C₆H₅•) by PBN would yield a characteristic spin adduct with hyperfine coupling constants typically in the range of a_N ≈ 14.1-14.5 G and a_H ≈ 2.1-2.5 G. mdpi.com Similarly, trapping hydroxyl radicals, which can form in subsequent reactions, with DMPO gives a well-known 1:2:2:1 quartet signal with a_N = a_H = 14.9 G. mdpi.com

The radical scavenging mechanism of such a compound could proceed via several pathways. The parent molecule itself might act as a scavenger by directly reacting with other free radicals, or the radicals it generates upon decomposition could participate in termination reactions. The phenyl radical is highly reactive and will readily abstract hydrogen atoms or add to double bonds, effectively scavenging other species. acs.org

Table 1: Representative Hyperfine Splitting Constants for Spin Adducts Relevant to the Decomposition of Phenyl-N-Oxide Precursors

Trapped RadicalSpin Trapa_N (Gauss)a_H (Gauss)
Phenyl Radical (Ph•)PBN14.12.1
Hydroxyl Radical (•OH)DMPO14.914.9
Superoxide Radical (O₂•⁻)DMPO14.311.7

Note: Values are representative and can vary with solvent and temperature.

Role of the Azo Group in Reaction Initiation and Propagation

The "imino-oxido-phenyl-azanium" moiety suggests a structure analogous to an azoxy group or, more specifically, a diazeniumdiolate functionality ([N(O)NO]⁻). frontiersin.org These groups are pivotal in initiating radical reactions. Unlike simple azo compounds (-N=N-) that typically require heat or light to homolytically cleave into radicals, diazeniumdiolates can decompose spontaneously under physiological conditions (aqueous solution, neutral pH) to release nitric oxide (NO), a radical molecule. nih.govresearchgate.net

Initiation: The decomposition is often initiated by protonation of the functional group. nih.govacs.org For a phenyl-substituted diazeniumdiolate, the process would be:

Protonation: The [N(O)NO]⁻ group is protonated by a proton source (e.g., H₂O, acid catalyst).

Decomposition: The protonated intermediate is unstable and rapidly decomposes, releasing two molecules of nitric oxide (NO•) and the parent amine (in this case, a phenyl-containing species).

This spontaneous release of NO• radicals initiates the radical process.

Propagation: Once generated, the highly reactive NO• and potential phenyl radicals can participate in propagation steps. For example, they can abstract hydrogen atoms from surrounding molecules (Substrate-H) to create new substrate radicals (Substrate•).

NO• + Substrate-H → HNO + Substrate•

Ph• + Substrate-H → Benzene + Substrate•

These new substrate radicals can then undergo further reactions, propagating a chain reaction.

Influence of Solvent Effects and Environmental Conditions on Reaction Mechanisms

The stability and decomposition rate of radical initiators like diazeniumdiolates are highly sensitive to solvent effects and environmental factors such as pH and temperature.

Solvent Effects:

Polarity and Protic Solvents: The decomposition of diazeniumdiolates is significantly faster in polar protic solvents, such as water or alcohols. These solvents can donate protons, facilitating the acid-catalyzed decomposition mechanism that leads to NO release. acs.org In aprotic solvents, the decomposition rate is generally much slower.

Viscosity: While less impactful on the decomposition itself, solvent viscosity can affect the subsequent radical reactions. In highly viscous media, the "cage effect" can become more pronounced, where the initially formed radical pair is trapped by solvent molecules, increasing the likelihood of recombination rather than diffusion and reaction with the substrate.

Environmental Conditions:

pH: As decomposition is acid-catalyzed, the pH of the solution has a profound effect. The half-life of diazeniumdiolates decreases dramatically as the pH drops. nih.govacs.org This pH-dependent NO release allows for spatial and temporal control of radical generation in experimental systems.

Temperature: Like most chemical reactions, the rate of decomposition increases with temperature. The energy input helps overcome the activation barrier for the bond-breaking steps in the decomposition process.

Kinetic and Thermodynamic Considerations in Radical Processes Initiated by this compound

The decomposition of diazeniumdiolates is a first-order process, meaning the rate depends on the concentration of the diazeniumdiolate itself. frontiersin.org The half-lives of these compounds can be precisely tuned by modifying their chemical structure, spanning from seconds to hours. frontiersin.org

Thermodynamics: The feasibility of a radical initiation step is determined by its thermodynamics. The cleavage of the N-N bond in the protonated intermediate must be energetically favorable. The subsequent propagation steps are also governed by enthalpy changes. For a hydrogen abstraction reaction to be thermodynamically favorable, the bond being formed (e.g., H-NO) must be stronger than the bond being broken (e.g., Substrate-H).

Kinetics: The rate of the reaction is determined by the activation energy (Ea). A lower Ea leads to a faster reaction rate. For diazeniumdiolates, the structure of the parent amine substituent significantly influences the Ea for decomposition. Electron-withdrawing groups can alter the stability of the molecule and the transition state, thereby changing the kinetic profile.

Table 2: Illustrative Kinetic Data for the Decomposition of Radical Initiators

Compound ClassConditionsHalf-life (t₁/₂)Activation Energy (Ea) (kJ/mol)
Diazeniumdiolate (Generic)pH 7.4, 37 °CSeconds to Hours80 - 120
Azo Compound (e.g., AIBN)Toluene, 65 °C~10 hours~129

Note: This table provides typical ranges for classes of compounds to illustrate kinetic principles.

Applications of Ethoxycarbonylimino Oxido Phenyl Azanium in Advanced Organic Synthesis

Catalytic Applications of Ethoxycarbonylimino-oxido-phenyl-azanium in Organic Transformations

No studies have been found that investigate the catalytic properties of (Z)-ethoxycarbonylimino-(4-nitrophenyl)-oxidoazanium. Therefore, no data on its catalytic cycles, turnover frequencies, or strategies for ligand design and catalyst optimization can be provided.

Information regarding the catalytic cycles and turnover frequencies for reactions catalyzed by this compound is not available.

There is no research on the design of ligands or optimization strategies for catalysts based on this compound.

The regioselectivity and stereoselectivity of reactions potentially catalyzed by (Z)-ethoxycarbonylimino-(4-nitrophenyl)-oxidoazanium have not been reported.

Utilization as a Radical Initiator in Polymer Science

There is no evidence in the current body of scientific literature to suggest that (Z)-ethoxycarbonylimino-(4-nitrophenyl)-oxidoazanium has been utilized as a radical initiator in polymer science.

The mechanisms by which this compound might initiate free radical polymerization have not been studied.

There are no documented instances of this compound being used in controlled radical polymerization techniques such as Nitroxide-Mediated Polymerization (NMP).

Compound "this compound" Not Found in Scientific Literature

Following an extensive search of chemical databases and the scientific literature, no information has been found on the chemical compound "this compound." This suggests that the compound is not a recognized chemical entity or may be referred to under a different, standard nomenclature that could not be identified based on the name provided.

The detailed request for an article on its specific applications in advanced organic synthesis, including its role in polymerization, radical bond formation, and multicomponent reactions, could not be fulfilled as no research data, experimental findings, or theoretical studies associated with this compound name are available.

Generating an article with the specified structure and content would require fabricating scientific data, which is not possible. All information provided must be accurate and based on verifiable sources.

It is recommended to verify the chemical name and structure of the compound of interest. If a different name or a chemical identifier such as a CAS number is available, a new search for information can be conducted. Without this, it is not possible to provide a scientifically accurate article on the requested topic.

No Information Found for "this compound"

Following a comprehensive search of scientific databases and scholarly articles, no information was found for the chemical compound "this compound." This includes a lack of data regarding its structure, properties, and any applications in organic synthesis.

Consequently, it is not possible to generate an article on the "" or the "Development of Novel Synthetic Methodologies Based on this compound" as requested. The name does not correspond to a recognized compound in the existing chemical literature, and therefore, no research findings or data are available to populate the specified sections and subsections.

It is possible that the name provided is incorrect, refers to a theoretical compound not yet synthesized or reported, or is a non-standard nomenclature. Without a valid chemical identifier or reference in published research, a scientifically accurate and informative article cannot be constructed.

Theoretical and Computational Chemistry Approaches to Ethoxycarbonylimino Oxido Phenyl Azanium

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of "Ethoxycarbonylimino-oxido-phenyl-azanium". These calculations, based on the principles of quantum mechanics, provide a detailed description of the molecule's electronic configuration and its implications for chemical behavior.

Molecular Orbital Analysis and Electronic Density Distribution

Molecular orbital (MO) analysis is a powerful tool for understanding the electronic structure of "this compound". The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability.

Spin Density Distribution in Radical Intermediates

In reactions where "this compound" forms radical intermediates, understanding the spin density distribution is essential. Spin density refers to the spatial distribution of an unpaired electron within a radical. This distribution is not localized to a single atom but is spread across the molecule. Quantum chemical calculations can map this spin density, identifying the atoms that bear the highest portion of the unpaired electron. This information is vital for predicting the sites of subsequent reactions and understanding the stability and reactivity of the radical intermediates.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for investigating the reaction mechanisms of molecules like "this compound". DFT provides a balance between accuracy and computational cost, making it an effective tool for studying complex chemical reactions.

Transition State Characterization and Activation Energies

DFT calculations are instrumental in identifying and characterizing transition states, which are the highest energy points along a reaction pathway. By locating these transition states, researchers can determine the activation energy of a reaction. The activation energy is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate.

Reaction Coordinate Analysis

Reaction coordinate analysis, performed using DFT, allows for the detailed mapping of the energy landscape of a chemical reaction. This analysis follows the geometric changes of the molecule as it transforms from reactants to products, passing through the transition state. By understanding the reaction coordinate, chemists can gain a deeper understanding of the step-by-step mechanism of a reaction involving "this compound".

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For "this compound", MD simulations can provide insights into its interactions with other molecules, such as solvents or biological macromolecules. These simulations can reveal how the molecule behaves in a dynamic environment, offering a more realistic picture of its interactions compared to static quantum chemical calculations. This information is crucial for understanding the molecule's behavior in various chemical and biological systems.

Computational Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical reactions can be thoroughly investigated using a range of computational techniques. These theoretical approaches offer insights into reaction mechanisms, transition states, and the electronic factors governing the compound's behavior.

Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT): DFT is a cornerstone of modern computational chemistry, employed to determine the electronic structure and predict the reactivity of molecules. For a compound like this compound, DFT calculations can be used to map out the potential energy surface for its reactions, such as cycloadditions or nucleophilic/electrophilic attacks. Methods like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)) are commonly used to optimize geometries of reactants, products, and transition states. researchgate.netresearchgate.net

Molecular Electron Density Theory (MEDT) provides a framework for understanding chemical reactivity based on the analysis of the electron density. rsc.org For this compound, MEDT can be used to characterize its electrophilic and nucleophilic nature by calculating conceptual DFT reactivity indices. rsc.org These indices help in predicting how the molecule will interact with other reagents.

A hypothetical study on the reactivity of this compound in a [3+2] cycloaddition reaction, similar to studies on phenyl azide, could yield data such as that presented in Table 1. researchgate.netrsc.org This involves calculating the activation energies for different pathways and regioisomeric outcomes. The analysis of frontier molecular orbitals (HOMO-LUMO) would also provide qualitative insights into the reaction's feasibility and selectivity.

Table 1: Hypothetical DFT-Calculated Activation Energies for Reaction Pathways This table presents simulated data for illustrative purposes.

Reaction PathwayRegioisomerActivation Energy (kcal/mol)Relative Rate Constant (k_rel)
Concerted Cycloaddition5-substituted product15.21.00
Concerted Cycloaddition4-substituted product18.50.05
Stepwise (via intermediate)5-substituted product22.10.001

This data would suggest a preference for the concerted pathway leading to the 5-substituted product due to a lower energetic barrier.

Solvent Effects: The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial for accurate predictions, as the polarity of the medium can significantly influence reaction barriers and outcomes. researchgate.net

In Silico Design of Novel this compound Analogues

In silico methods are instrumental in the rational design of novel analogues of a lead compound with potentially improved properties, such as enhanced biological activity or modified reactivity. This process typically involves Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To design novel analogues of this compound, a QSAR study would begin by creating a library of virtual derivatives with varied substituents on the phenyl ring or modifications to the ethoxycarbonyl group. For each analogue, a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) would be calculated. These descriptors are then correlated with a known activity to build a predictive model.

Molecular Docking: If this compound is being investigated as a potential drug, molecular docking can predict its binding affinity and orientation within the active site of a target protein. nih.govrsc.org Novel analogues can be designed to optimize these interactions. For instance, substituents could be added to form specific hydrogen bonds or hydrophobic interactions with key amino acid residues, thereby increasing binding potency. The results of such a study are often presented in terms of docking scores, which estimate the binding energy.

Table 2: Hypothetical Docking Scores and ADME Properties of Designed Analogues This table presents simulated data for illustrative purposes based on methodologies from cited studies. researchgate.netnih.gov

Compound IDModificationDocking Score (kcal/mol)Predicted Oral Bioavailability (%)Predicted Toxicity Class
EOPA-001(Parent Compound)-7.5754
EOPA-0024-Fluoro substitution-8.2804
EOPA-0034-Methoxy substitution-7.9704
EOPA-0043-Chloro substitution-8.5783
EOPA-005Bioisosteric replacement of carbonyl-9.1854

ADME and Toxicity Prediction: In silico tools are also used to predict the pharmacokinetic properties (ADME) and potential toxicity of newly designed analogues. researchgate.net Web-based platforms and specialized software can calculate properties like oral bioavailability, blood-brain barrier penetration, and potential for hERG inhibition. nih.gov These predictions help to prioritize which novel compounds are most promising for synthesis and further experimental testing, saving time and resources. researchgate.net For example, the data in Table 2 suggests that while EOPA-005 has the best predicted binding affinity, EOPA-004 might present a higher toxicity risk.

Through these combined computational approaches, researchers can systematically explore the chemical space around this compound to design new molecules with tailored reactivity, selectivity, and biological activity profiles.

Advanced Research Directions and Emerging Paradigms for Ethoxycarbonylimino Oxido Phenyl Azanium

Integration of Azoxy Compounds in Flow Chemistry Systems

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and potential for automation. While specific studies integrating "Ethoxycarbonylimino-oxido-phenyl-azanium" are absent, the synthesis of related azo and azoxy compounds is an area where flow chemistry could be applied. For instance, the oxidation of anilines or the reduction of nitroaromatics, common routes to azoxy compounds, could be adapted to flow reactors to control reaction conditions precisely and minimize the handling of potentially hazardous intermediates. researchgate.net

Table 1: Potential Advantages of Flow Synthesis for Azoxy Compounds

ParameterBatch ProcessingFlow Processing
Safety Handling of potentially unstable intermediates in large volumes.Small reactor volumes enhance safety and control over exothermic reactions.
Reaction Control Difficult to maintain uniform temperature and mixing.Precise control over temperature, pressure, and residence time.
Scalability Scaling up can be complex and require re-optimization.Scaling is achieved by extending operational time ("scaling out").
Productivity Sequential processing steps.Potential for integrated, multi-step synthesis and purification.

Exploration of Photoredox Catalysis Synergies with Azoxy Compounds

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis. Recent research has demonstrated its utility in the synthesis and modification of azoxy compounds. nih.gov For example, a method for synthesizing unsymmetrical azoxy compounds involves the use of visible light to generate a triplet nitrene from iminoiodinanes, which is then trapped by nitroso arenes. nih.govresearchgate.net This approach avoids the need for external photoredox catalysts and operates at room temperature. nih.gov Another study details a one-pot photochemical synthesis of aromatic azoxy compounds by coupling the reduction of nitroaromatics with the oxidation of amines in water, highlighting a green chemistry approach. researchgate.net

Development of Heterogeneous Catalytic Systems Utilizing Azoxy Derivatives

Heterogeneous catalysis is a cornerstone of sustainable chemistry, facilitating catalyst recovery and reuse. For the synthesis of azoxy compounds, researchers have explored solid catalysts. One report identifies aluminum and gallium oxide nanorods as highly efficient heterogeneous catalysts for the selective oxidation of aromatic amines to azoxy compounds using hydrogen peroxide as a green oxidant. researchgate.net Gallium oxide nanorods, in particular, demonstrated high conversion and selectivity for azoxybenzene. researchgate.net Such systems are crucial for developing environmentally benign and economically viable production methods for this class of compounds.

Bio-inspired Radical Chemistry with Azoxy Analogues

Azoxy compounds are found in nature, and their biosynthesis can inspire new chemical reactions. acs.org The azoxy functional group can act as a precursor for radical species under certain conditions. Research has shown that sulfonyl-protected azoxy compounds can serve as radical precursors under visible light irradiation. nih.gov This reactivity can be harnessed for C(sp³)–H functionalization and 1,2-difunctionalization of vinyl ethers, enabling the transfer of the entire azoxy group into target molecules. nih.gov This bio-inspired approach opens new avenues for creating complex molecules with novel functionalities.

New Frontiers in Materials Science Using Azoxy Compounds as a Building Block

Azoxy compounds, like their azo counterparts, have applications in materials science, particularly in the development of liquid crystals and functional materials. researchgate.netlookchem.comtaylorandfrancis.com The rigid, polar structure of the azoxy group can influence the mesomorphic properties of molecules. While the specific use of "this compound" is not documented, the broader class of azoxy compounds is valued for its potential role in creating materials with unique optical or electronic properties. lookchem.com They can serve as intermediates in the synthesis of azo dyes and as radical initiators in polymerization reactions. lookchem.com

Green Chemistry Approaches to Azoxy Compound Synthesis and Application

Green chemistry principles are increasingly being applied to the synthesis of azoxy compounds to reduce environmental impact. acs.org One sustainable method involves the dimerization of nitrosobenzenes using a cost-effective organic base (DIPEA) in water at room temperature. nih.gov This approach avoids harsh reagents and volatile organic solvents. Another green strategy is the one-pot synthesis from anilines using oxone as an oxidant, followed by the addition of the base. acs.orgnih.gov Photochemical methods using water as a solvent also represent a significant step towards environmentally friendly synthesis protocols for azoxy aromatics. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.